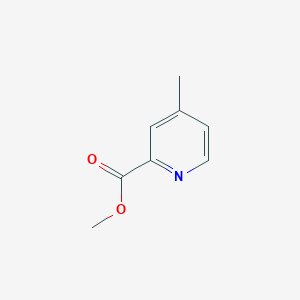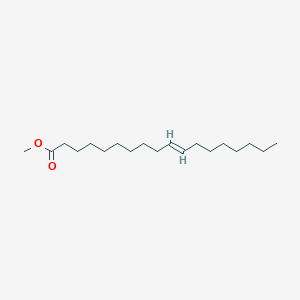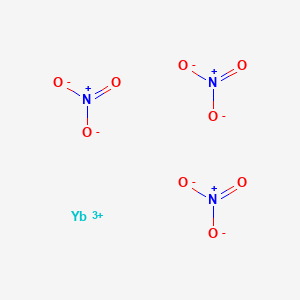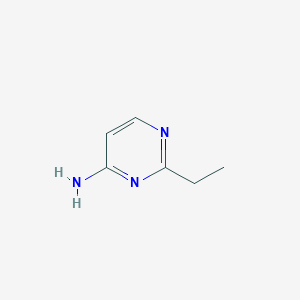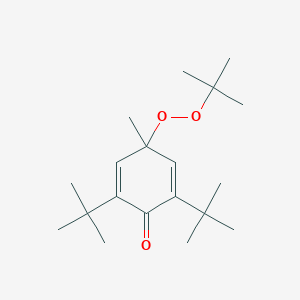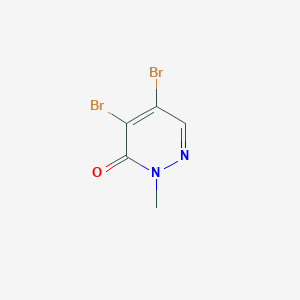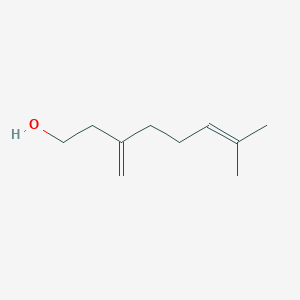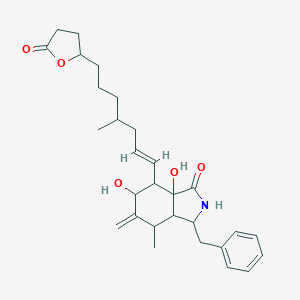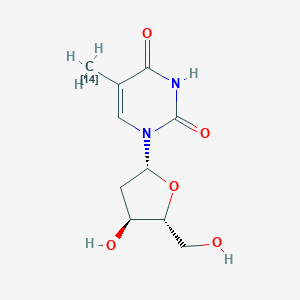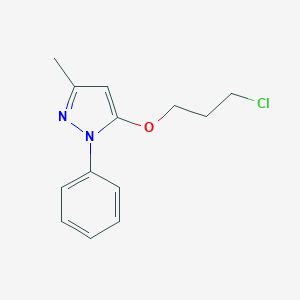
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a pyrazole-based compound that has been synthesized through various methods, each with its advantages and limitations. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
CPP has been shown to selectively inhibit the enzyme cytochrome P450 by binding to the heme iron in the active site of the enzyme. This inhibition results in a decrease in the metabolism of drugs that are substrates for cytochrome P450, leading to an increase in their bioavailability. CPP has also been shown to bind to the GABAA receptor, resulting in anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs that are substrates for cytochrome P450, leading to an increase in their potency. CPP has also been shown to have anxiolytic effects, which may be due to its binding to the GABAA receptor. Additionally, CPP has been shown to have effects on the central nervous system, including sedation and hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for use in lab experiments. It is readily available through various synthesis methods, and its unique properties make it a valuable tool in scientific research. However, CPP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
CPP has several potential future directions for scientific research. It may be studied further for its potential applications in the treatment of anxiety disorders and drug addiction. Additionally, CPP may be used as a tool to study the role of cytochrome P450 in drug metabolism and the effects of anxiolytic drugs on the central nervous system. Further research may also be conducted to optimize the synthesis methods of CPP and to explore its potential use in other areas of scientific research.
Métodos De Síntesis
CPP can be synthesized through various methods, including the reaction of 3-methyl-1-phenylpyrazol-5-ol with 3-chloropropyl bromide in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylpyrazole with 3-chloropropionic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of CPP, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
CPP has been widely used in scientific research due to its unique properties. It has been used as a selective inhibitor of the enzyme cytochrome P450, which plays a crucial role in drug metabolism. CPP has also been used as a ligand for the GABAA receptor, which is a target for anxiolytic drugs. CPP has been studied for its potential application in the treatment of anxiety disorders and drug addiction.
Propiedades
Número CAS |
15083-38-2 |
|---|---|
Nombre del producto |
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole |
Fórmula molecular |
C13H15ClN2O |
Peso molecular |
250.72 g/mol |
Nombre IUPAC |
5-(3-chloropropoxy)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-10-13(17-9-5-8-14)16(15-11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 |
Clave InChI |
ZFDZSSZJHZEVHF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Otros números CAS |
15083-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



